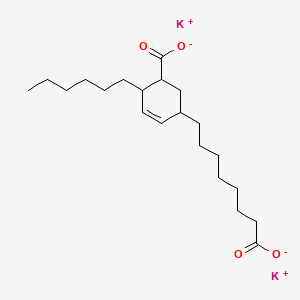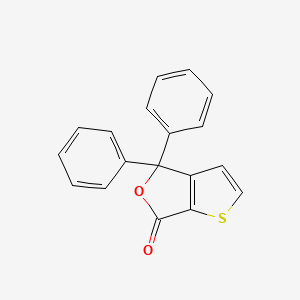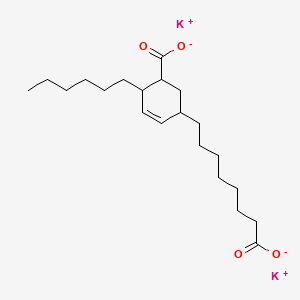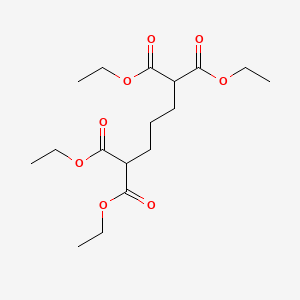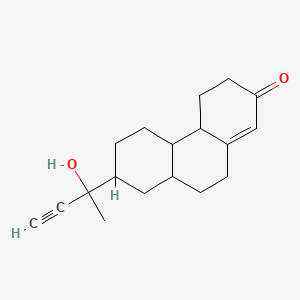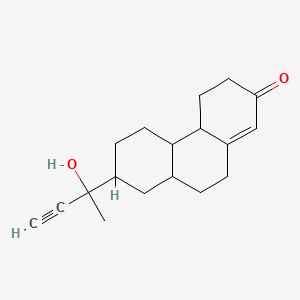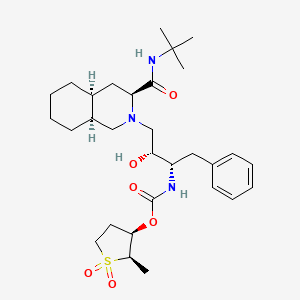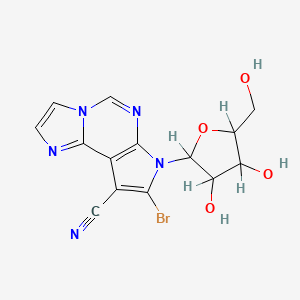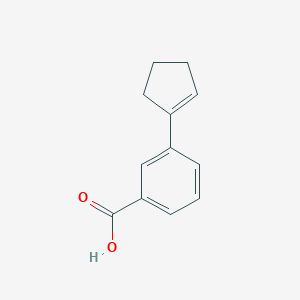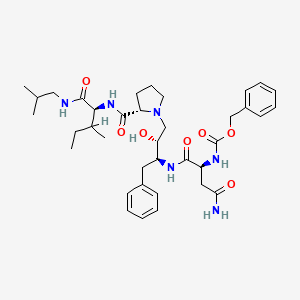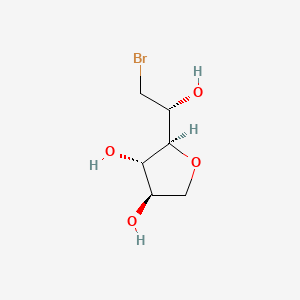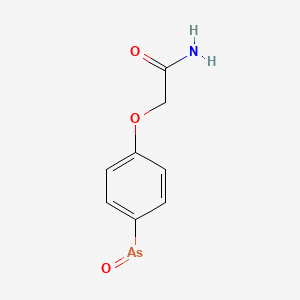![molecular formula C9H10F4Se B12799450 4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro- CAS No. 102489-70-3](/img/structure/B12799450.png)
4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Methanoselenophene, octahydro-2,2,3,3-tetrafluoro- is a unique organoselenium compound characterized by its complex structure and the presence of fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methanoselenophene, octahydro-2,2,3,3-tetrafluoro- typically involves the use of selenium-containing precursors and fluorinating agents. One common method includes the reaction of selenophene derivatives with tetrafluoromethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Methanoselenophene, octahydro-2,2,3,3-tetrafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced forms with fewer fluorine atoms.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
4,7-Methanoselenophene, octahydro-2,2,3,3-tetrafluoro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organoselenium compounds.
Biology: Investigated for its potential as a bioactive molecule with antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialized materials with high thermal and chemical stability.
Mécanisme D'action
The mechanism of action of 4,7-Methanoselenophene, octahydro-2,2,3,3-tetrafluoro- involves its interaction with molecular targets through its selenium and fluorine atoms. The compound can form strong bonds with various biomolecules, influencing their structure and function. The pathways involved include oxidative stress modulation and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-Tetrafluoro-1,4-butanediol: A fluorinated compound with similar fluorine content but different structural features.
3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide: Another fluorinated compound with distinct chemical properties.
Propriétés
Numéro CAS |
102489-70-3 |
|---|---|
Formule moléculaire |
C9H10F4Se |
Poids moléculaire |
273.14 g/mol |
Nom IUPAC |
4,4,5,5-tetrafluoro-3-selenatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C9H10F4Se/c10-8(11)6-4-1-2-5(3-4)7(6)14-9(8,12)13/h4-7H,1-3H2 |
Clé InChI |
PHSQTDFFDQCHTE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2[Se]C(C3(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


